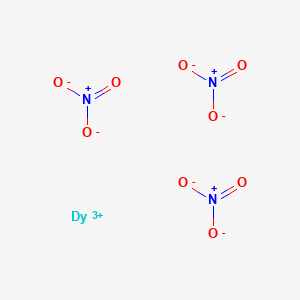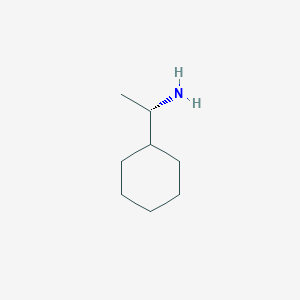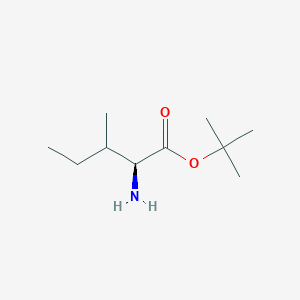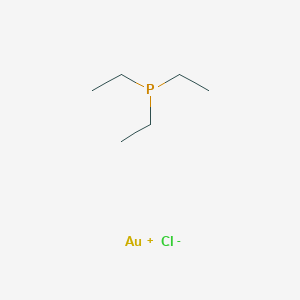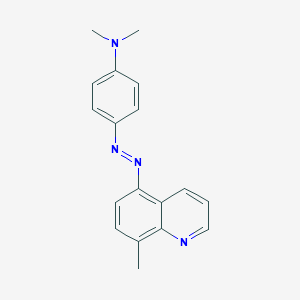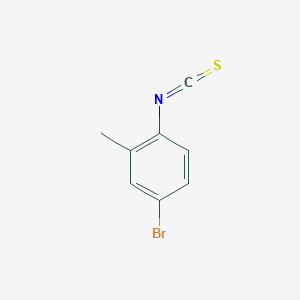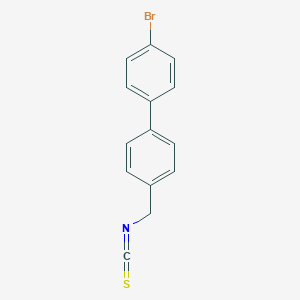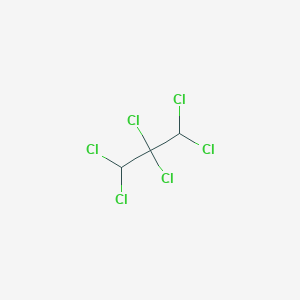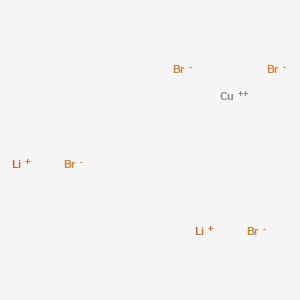
1,11-ジブロモウンデカン
説明
1,11-Dibromoundecane is a chemical compound that has been studied in various contexts, particularly for its role in the synthesis of other compounds and its behavior in different states. It is a dibromoalkane with bromine atoms on either end of an undecane chain, which makes it a useful intermediate in organic synthesis.
Synthesis Analysis
The synthesis of 1,11-dibromoundecane-related compounds has been explored in several studies. For instance, 11-bromoundecanoic acid, a closely related compound, has been synthesized using 10-undecanoic acid and hydrobromic acid as raw materials. Optimal conditions for this bromination reaction have been identified, with variations in solvent, temperature, and initiator leading to high yields of up to 92% . This process is significant as 11-bromoundecanoic acid is an intermediate in the production of nylon-11, a specialty polyamide.
Molecular Structure Analysis
The molecular structure of compounds related to 1,11-dibromoundecane has been determined using various techniques. For example, the crystal structure of ethylene di-11-bromoundecanoate, a model for the hydrophobic moiety of saturated phospholipids, has been elucidated to show fully extended hydrocarbon chains in the crystalline state . Additionally, solid-state NMR studies have provided insights into the guest ordering and dynamics of 1,11-dibromoundecane in urea inclusion compounds, confirming an all-trans conformation of the guest chains .
Chemical Reactions Analysis
The chemical behavior of 1,11-dibromoundecane has been studied through its inclusion in the synthesis of polyethers and its photochemical behavior. A polyether based on 1,11-dibromoundecane exhibits different degrees of conformational disorder in its mesophase states, as revealed by solid-state 13C NMR . Furthermore, the photochemical behavior of related compounds, such as bicyclo[6.3.1]dodec-1(11)-en-10-one, has been investigated, leading to the formation of products like 9,11-dibromotricyclo[6.3.1.0]dodecan-10-one, whose crystal and molecular structure has been determined .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,11-dibromoundecane have been explored through studies on its dynamics and conformational order within inclusion compounds. Solid-state NMR spectroscopy has been used to confirm the all-trans conformation and to study the molecular behavior of 1,11-dibromoundecane in urea inclusion compounds. The guest dynamics and conformational order are explored by 13C cross-polarization magic-angle spinning (CP/MAS) and 1H MAS NMR spectroscopy, which reveal that the guest molecules undergo similar motions within a certain temperature range .
科学的研究の応用
熱異方性主鎖ポリエーテルの調製
1,11-ジブロモウンデカンは、熱異方性主鎖ポリエーテルの調製に使用されてきました . これは、温度変化に応答してその特性を変える熱異方性挙動を示すポリマーの合成における化合物の使用を含みます。
可変温度固体状態13C NMR分光法の研究
この化合物は、可変温度固体状態13C NMR分光法を用いて研究されてきました . この技術により、研究者は異なる温度での化合物の分子構造とダイナミクスを研究することができます。
ディスク状側基液晶ポリマーの合成
1,11-ジブロモウンデカンは、ポリ(メタクリル酸メチル)をベースにしたディスク状側基液晶ポリマーの合成に使用されてきました . このタイプのポリマーは、液晶ディスプレイの開発を含む、オプトエレクトロニクス分野で潜在的な用途があります。
自己組織化単分子膜(SAM)基板の調製
この化合物は、自己組織化単分子膜(SAM)基板、特に11-(メルカプトウンデシル)トリエチレングリコールの調製に使用されてきました . SAMは、材料科学とナノテクノロジーの分野で多くの用途があります。
フェロセン-ポルフィリン-C60トライアドの合成
1,11-ジブロモウンデカンは、金電極上のフェロセン(Fc)-ポルフィリン(P)-C60トライアドの合成に使用されてきました . このトライアドは、分子エレクトロニクス分野で潜在的な用途があります。
特性
IUPAC Name |
1,11-dibromoundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22Br2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBVHGAPHVRHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168211 | |
| Record name | 1,11-Dibromoundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16696-65-4 | |
| Record name | 1,11-Dibromoundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16696-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,11-Dibromoundecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016696654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,11-Dibromoundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,11-dibromoundecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 1,11-Dibromoundecane in current scientific research?
A1: 1,11-Dibromoundecane is primarily employed as a monomer in synthesizing various polymers, particularly liquid crystalline polyethers. [, , , , , ] Its structure, featuring a flexible eleven-carbon chain terminated by bromine atoms, makes it suitable for creating polymers with specific thermal and conformational properties.
Q2: How does the chain length of 1,11-Dibromoundecane influence the properties of the resulting polymers?
A2: The eleven-carbon chain length of 1,11-Dibromoundecane plays a crucial role in determining the phase behavior of the resulting polymers. Research suggests that incorporating 1,11-Dibromoundecane, compared to shorter dibromoalkanes, can lead to polymers with higher isotropization temperatures for their nematic mesophases. [] This indicates a broader temperature range for the liquid crystalline behavior, which can be advantageous for various applications.
Q3: Can you elaborate on the conformational behavior of 1,11-Dibromoundecane within a polymer chain, specifically in a low-temperature ordered phase?
A3: Studies utilizing solid-state 13C NMR on a polyether synthesized with 1,11-Dibromoundecane reveal insightful conformational details. [] In a low-temperature ordered phase, the methylene sequence of 1,11-Dibromoundecane exhibits a specific conformational arrangement. Starting from the bond between the oxygen and the first methylene carbon, the bond conformations are: dtdttttttdtd, where 't' represents a trans conformation and 'd' signifies a disordered state, likely an interchange between gauche and trans conformations. This ordered arrangement contributes to the overall properties of the polymer at low temperatures.
Q4: How does the conformational behavior of 1,11-Dibromoundecane change at higher temperatures, and what are the implications for the polymer's phase?
A4: As the temperature increases, the conformational behavior of 1,11-Dibromoundecane within the polymer undergoes a shift. The methylene sequence transitions to a dtdddttdddtd conformation in the high-temperature mesophase. [] This change indicates an increase in conformational disorder within the 1,11-Dibromoundecane segment. This disordering contributes to the transition of the polymer from a low-temperature ordered phase to a higher-temperature mesophase with different characteristics.
Q5: Beyond liquid crystalline polymers, are there other research applications utilizing 1,11-Dibromoundecane?
A5: Yes, 1,11-Dibromoundecane has found utility in synthesizing macrocycles. [] These macrocycles, incorporating 1,11-Dibromoundecane as a linking unit, exhibit interesting properties, including higher clearing temperatures compared to their linear polymer counterparts. This highlights the versatility of 1,11-Dibromoundecane as a building block for diverse molecular architectures with potentially tailorable properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





